

Introduction: The Strategic Value of 2-Bromopyrimidin-5-ol in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromopyrimidin-5-ol**

Cat. No.: **B596192**

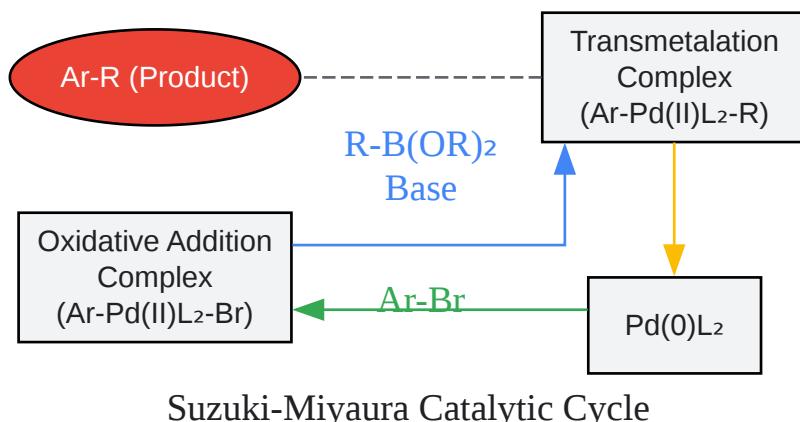
[Get Quote](#)

2-Bromopyrimidin-5-ol is a heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.^[1] Its structure, featuring a pyrimidine core functionalized with a reactive bromine atom at the C2 position and a hydroxyl group at the C5 position, offers a versatile platform for molecular elaboration. The electron-deficient nature of the pyrimidine ring activates the C-Br bond for a variety of palladium-catalyzed cross-coupling reactions, while the hydroxyl group provides a handle for further functionalization or can influence the molecule's overall electronic properties and solubility.

This guide provides an in-depth analysis of the reactivity and stability of **2-Bromopyrimidin-5-ol**, offering field-proven insights and detailed protocols for its application in key synthetic transformations. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific molecular targets.

Property	Value	Source
IUPAC Name	2-bromopyrimidin-5-ol	[2]
CAS Number	1240621-87-7	[2][3]
Molecular Formula	C ₄ H ₃ BrN ₂ O	[2][3]
Molecular Weight	174.98 g/mol	[2]
Appearance	White to off-white solid	N/A
SMILES	C1=C(C=NC(=N1)Br)O	[2][3]

Part 1: The Reactivity Profile - A Hub for Molecular Diversification


The synthetic utility of **2-Bromopyrimidin-5-ol** is dominated by its susceptibility to palladium-catalyzed cross-coupling reactions at the C2 position. The bromine atom serves as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[\[1\]](#)[\[4\]](#)[\[5\]](#)

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds by coupling an organohalide with an organoboron species.[\[6\]](#)[\[7\]](#) For **2-Bromopyrimidin-5-ol**, this reaction provides a reliable route to introduce aryl, heteroaryl, or vinyl substituents at the C2 position.

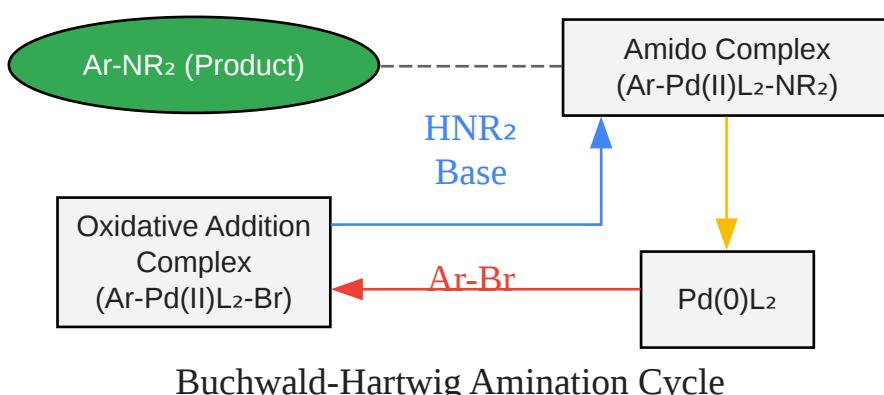
Causality of Experimental Design:

- Catalyst Selection: A palladium catalyst is essential. For heteroaryl bromides like our substrate, catalysts equipped with electron-rich, bulky phosphine ligands are often superior. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($\text{Pd}(\text{dpff})\text{Cl}_2$) is an excellent choice as it is air-stable, commercially available, and highly effective for a broad range of substrates, preventing catalyst decomposition and promoting the desired reductive elimination step.[\[8\]](#)
- Base: A base is required to activate the organoboron species, facilitating the crucial transmetalation step.[\[7\]](#)[\[9\]](#) An inorganic base like potassium carbonate (K_2CO_3) is often preferred because it is effective, inexpensive, and its moderate basicity is tolerant of many functional groups.
- Solvent: The choice of solvent is critical for ensuring all components remain in solution at the reaction temperature. A mixture of an ethereal solvent like 1,2-dimethoxyethane (DME) and water is a common system that effectively dissolves both the organic substrates and the inorganic base.[\[6\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura Catalytic Cycle Diagram.

Experimental Protocol: Suzuki-Miyaura Coupling


- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add **2-Bromopyrimidin-5-ol** (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K_2CO_3 , 2.5 eq).
- **Catalyst Addition:** Add **[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride** ($Pd(dppf)Cl_2$, 0.05 eq).
- **Solvent Addition:** Add a degassed 3:1 mixture of 1,2-dimethoxyethane (DME) and water.
- **Reaction:** Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-pyrimidin-5-ol.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines.^{[10][11]} This transformation is invaluable in pharmaceutical development, as the aniline and heteroarylamine moieties are privileged structures in a vast number of bioactive molecules.

Causality of Experimental Design:

- Catalyst System (Palladium Source & Ligand): The reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination steps.^[12] Ligands like XantPhos are exceptionally effective.^[13] A common palladium source is palladium(II) acetate ($\text{Pd}(\text{OAc})_2$), which is reduced *in situ* to the active $\text{Pd}(0)$ species.
- Base: A strong, non-nucleophilic base is critical for deprotonating the amine coupling partner, which allows it to coordinate to the palladium center.^[12] Sodium tert-butoxide (NaOt-Bu) is a standard and highly effective choice. For applications in flow chemistry where solubility is paramount, a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.^[13]
- Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst complex.

[Click to download full resolution via product page](#)

Caption: Buchwald-Hartwig Amination Cycle Diagram.

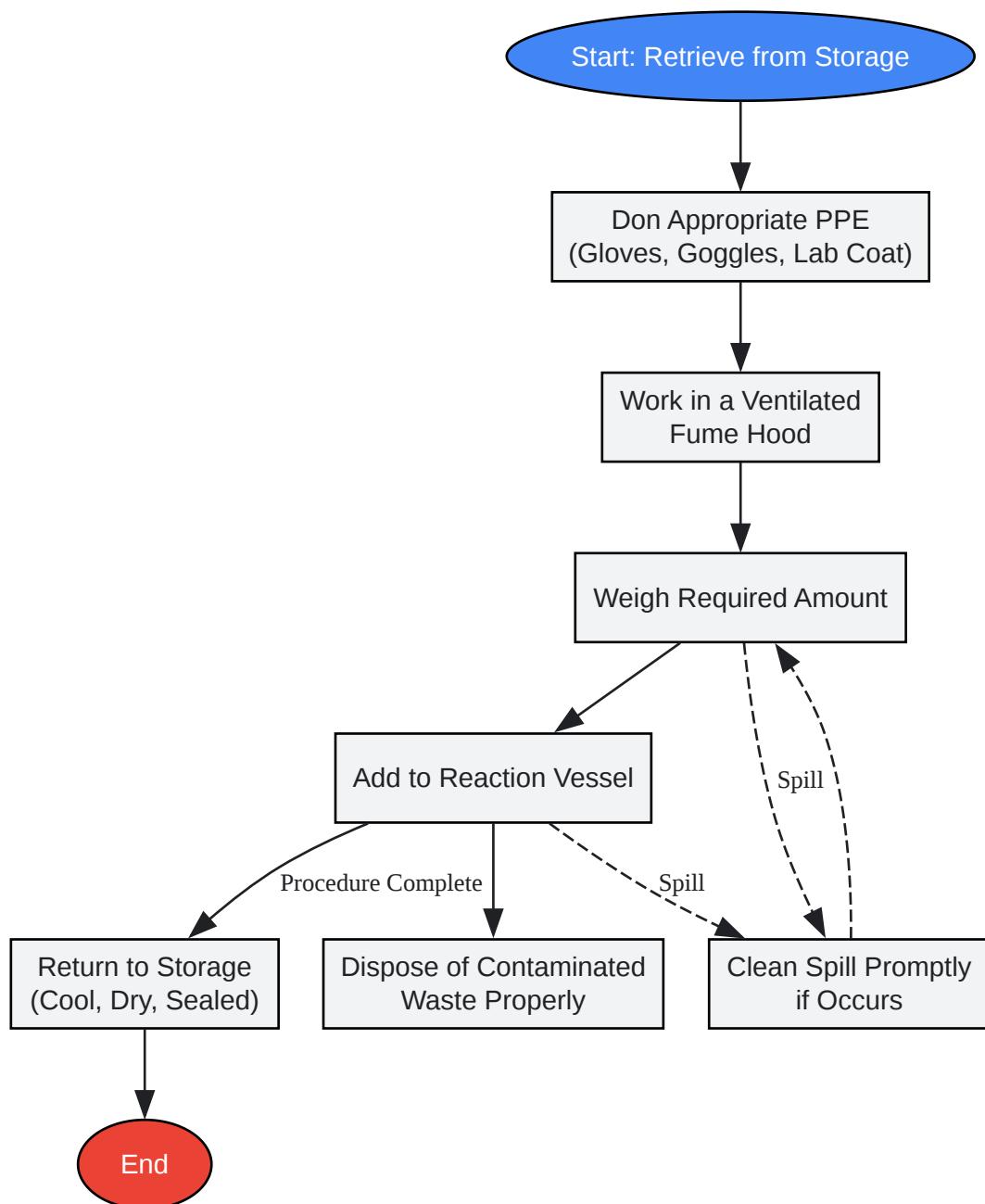
Experimental Protocol: Buchwald-Hartwig Amination

- Reaction Setup: To a flame-dried Schlenk flask, add sodium tert-butoxide (NaOt-Bu, 1.4 eq). Seal the flask, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon).
- Catalyst Pre-formation (Optional but Recommended): In the same flask, add palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq) and XantPhos (0.04 eq), followed by anhydrous toluene. Stir the mixture at room temperature for 15 minutes.
- Reagent Addition: Add **2-Bromopyrimidin-5-ol** (1.0 eq) and the desired primary or secondary amine (1.2 eq).
- Reaction: Heat the mixture to 100-110 °C and stir for 6-24 hours, monitoring progress by TLC or LC-MS.
- Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH_4Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate. Purify the crude product by flash column chromatography.

Part 2: Stability Profile, Storage, and Safe Handling

A thorough understanding of a chemical's stability and handling requirements is paramount for ensuring experimental reproducibility and laboratory safety.

Chemical Stability and Incompatibilities


- General Stability: **2-Bromopyrimidin-5-ol** is stable under normal laboratory conditions.[14]
- Incompatible Materials: Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[14][15]
- Hazardous Decomposition: When subjected to fire, **2-Bromopyrimidin-5-ol** can decompose to produce hazardous combustion products, including nitrogen oxides (NOx), carbon

monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[15]

Storage and Handling Protocols

Proper storage is crucial to maintain the integrity of the compound.

- Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15] For long-term storage, refrigeration at 2-8°C is recommended.[1]
- Handling Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Ensure adequate ventilation, using a chemical fume hood when handling larger quantities to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.[15]

Safe Handling Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for safe handling of **2-Bromopyrimidin-5-ol**.

Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Bromopyrimidin-5-ol** presents the following hazards:

- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Always consult the latest Safety Data Sheet (SDS) before use.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromopyrimidin-5-ol [myskinrecipes.com]
- 2. 2-Bromopyrimidin-5-ol | C4H3BrN2O | CID 46864086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromopyrimidin-5-ol | 1240621-87-7 | QZB62187 [biosynth.com]
- 4. 2-(5-Bromopyridin-2-yl)acetonitrile | 312325-72-7 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of 2-Bromopyrimidin-5-ol in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b596192#2-bromopyrimidin-5-ol-reactivity-and-stability-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com